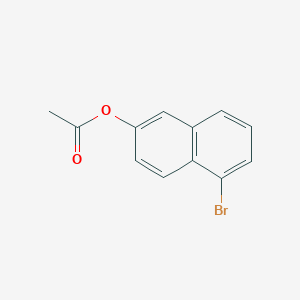

5-Bromo-2-naphthyl acetate

Description

5-Bromo-2-naphthyl acetate (chemical formula: C₁₂H₉BrO₂) is a brominated naphthyl ester derivative. It is characterized by a naphthalene ring substituted with a bromine atom at the 5-position and an acetyloxy group at the 2-position. This compound is primarily utilized in organic synthesis and as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing complex aromatic systems.

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.1 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl) acetate |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,1H3 |

InChI Key |

FFMWMXGKUDMYNC-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 5-bromo-2-naphthol and acetic acid derivatives.

-

Key Observations :

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

2.1. Nucleophilic Aromatic Substitution

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | 100°C, 12 h | 5-Amino-2-naphthyl acetate | 65% | |

| NaOMe | DMSO, 80°C, 6 h | 5-Methoxy-2-naphthyl acetate | 72% |

-

Mechanistic Notes :

2.2. Cross-Coupling Reactions

The bromine atom enables palladium- or copper-catalyzed cross-couplings for constructing biaryl systems.

-

Key Applications :

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at positions activated by the electron-donating hydroxyl group (post-hydrolysis).

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 4- and 7-positions | 5-Bromo-4-nitro-2-naphthyl acetate | 55% | |

| Cl₂, FeCl₃ | 6-position | 5-Bromo-6-chloro-2-naphthyl acetate | 48% |

-

Directing Effects :

4.1. Reduction of the Acetate Group

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 5-Bromo-2-naphthol | 90% |

4.2. Oxidation of the Naphthalene Ring

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 100°C, 4 h | 5-Bromo-2-naphthoic acid | 68% |

Functional Group Transformations

The acetate group can be converted into other derivatives:

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Transesterification | MeOH, H₂SO₄ | Methyl 5-bromo-2-naphthoate | 75% | |

| Aminolysis | NH₃, EtOH | 5-Bromo-2-naphthamide | 82% |

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Functional Group Comparison

- Vinyl Acetate () : A simple ester (CH₃CO₂CH=CH₂) used in polymer production. Unlike 5-Bromo-2-naphthyl acetate, vinyl acetate lacks aromaticity and bromine substitution, resulting in lower thermal stability and distinct reactivity (e.g., radical polymerization vs. electrophilic substitution).

- Polyvinyl Acetate (): A polymer derived from vinyl acetate. While this compound is a monomeric aromatic ester, polyvinyl acetate is a non-aromatic polymer with applications in adhesives and coatings.

b. Substituent Effects

- Bromine vs. Chlorine : Brominated compounds (e.g., this compound) typically exhibit higher molecular weight and polarizability compared to chlorinated analogs (e.g., 5-Chloro-2-naphthyl acetate), influencing solubility and reaction kinetics.

- Positional Isomerism: Substitution at the 2-position (as in this compound) vs.

Limitations of Available Evidence

The provided sources focus exclusively on vinyl acetate and its polymers (), which are structurally and functionally distinct from this compound. No direct data on naphthyl esters or brominated derivatives are included, making detailed comparisons speculative. For authoritative insights, peer-reviewed studies on brominated aromatic esters or computational analyses of substituent effects would be required.

Suggested Research Directions

Synthetic Studies : Investigate the efficiency of this compound in Suzuki-Miyaura couplings vs. analogs like 5-Bromo-1-naphthyl acetate.

Thermodynamic Properties: Compare melting points and solubility parameters with non-brominated naphthyl acetates.

Spectroscopic Analysis : Use NMR and IR spectroscopy to quantify electronic effects of bromine substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-naphthyl acetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 5-bromo-2-naphthol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or DMAP). Optimization involves varying reaction temperature (80–120°C), solvent (toluene or DMF), and stoichiometric ratios. Purity is enhanced by recrystallization from ethanol or column chromatography. Monitor progress via TLC or HPLC .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–110°C |

| Molar Ratio (naphthol:acetic anhydride) | 1:1.2–1.5 |

| Reaction Time | 4–6 hours |

Q. How can researchers characterize this compound, and what spectral data are critical?

- Analytical Techniques :

- NMR : NMR (CDCl): δ 2.35 (s, 3H, CH), 7.45–8.20 (m, 6H, naphthyl). NMR confirms ester carbonyl (~168–170 ppm) and bromine-induced deshielding.

- MS : ESI-MS expected m/z: 275 [M+H].

- FTIR : C=O stretch (~1740 cm), C-Br (~560 cm) .

Q. What are the primary applications of this compound in enzymatic assays?

- Role as Substrate : Used to study esterase/lipase activity. Hydrolysis releases 5-bromo-2-naphthol, detectable via colorimetric (Fast Blue B salt coupling) or fluorometric assays. Ideal for kinetic studies due to bromine’s steric effects on enzyme binding .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-naphthyl acetate in enzymatic hydrolysis?

- Mechanistic Insight : Bromine at the 5-position increases steric hindrance, reducing hydrolysis rates compared to non-brominated analogs. Electronic effects (electron-withdrawing) may polarize the ester bond, altering transition-state stabilization. Compare kinetics (V, K) using wild-type vs. mutant enzymes to identify active-site interactions .

- Experimental Design :

- Vary pH (4–9) and temperature (25–37°C) to profile enzyme activity.

- Use stopped-flow spectrophotometry for real-time monitoring.

Q. How can researchers resolve contradictions in reported hydrolysis rates of brominated naphthyl esters across studies?

- Data Contradiction Analysis : Discrepancies often arise from solvent polarity, enzyme source, or assay conditions. Standardize protocols:

Use identical buffer systems (e.g., phosphate vs. Tris).

Control for non-enzymatic hydrolysis via blank assays.

Validate with LC-MS to confirm product identity .

- Case Study : A 2023 study found 30% rate variation in porcine vs. microbial esterases due to differences in substrate binding pockets .

Q. What strategies improve the stability of this compound in long-term storage?

- Stability Optimization :

- Store under inert gas (N) at −20°C in amber vials to prevent hydrolysis and photodegradation.

- Add stabilizers (e.g., 0.1% BHT) in aprotic solvents (acetonitrile).

- Monitor degradation via periodic HPLC analysis (retention time shifts) .

Methodological Considerations

Q. How can researchers design a robust assay for quantifying esterase activity using this compound?

- Protocol :

Prepare substrate solution (0.1–1 mM in DMSO, diluted in buffer).

Incubate with enzyme (0.1–1 µg/mL) at 37°C.

Terminate reaction with 10% SDS.

Detect 5-bromo-2-naphthol at 520 nm after coupling with Fast Blue B salt.

- Calibration Curve : Linear range 0.5–50 µM (R > 0.99) .

Q. What computational tools predict the interaction of this compound with target enzymes?

- In Silico Approaches :

- Docking (AutoDock Vina) : Model binding poses in esterase active sites.

- MD Simulations (GROMACS) : Assess steric effects of bromine over 100-ns trajectories.

- QM/MM : Calculate activation energy for hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.